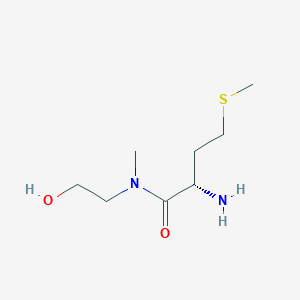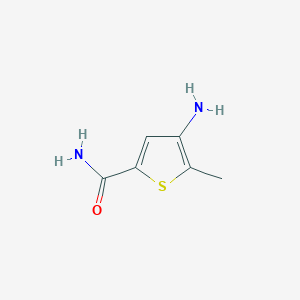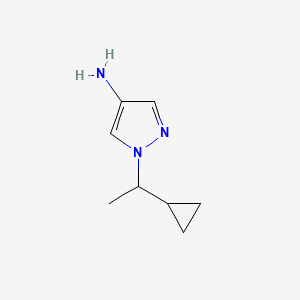
1-(1-cyclopropylethyl)-1H-pyrazol-4-amine
Overview
Description
1-(1-cyclopropylethyl)-1H-pyrazol-4-amine, also known as CPEPA, is an organic compound that has been studied for its potential applications in scientific research. CPEPA is a cyclopropyl-substituted pyrazolamine with a molecular formula of C6H10N2. It has been found to have a wide range of biochemical and physiological effects and has been used for various laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- Pyrazole derivatives, including those similar to 1-(1-cyclopropylethyl)-1H-pyrazol-4-amine, have been synthesized and characterized, revealing their potential as pharmacophores with antitumor, antifungal, and antibacterial activities. These studies involve X-Ray crystallography and various spectroscopy methods to elucidate the compounds' structures and bioactive sites (Titi et al., 2020).
Reactivity and Applications in Drug Synthesis
- The reactivity of pyrazole derivatives bearing a cyclopropyl group, similar to the compound , has been explored in palladium-catalyzed direct arylations. This research demonstrates the compounds' utility in synthesizing complex molecules without degrading sensitive functional groups, suggesting applications in medicinal chemistry and drug synthesis (Sidhom et al., 2018).
Potential in Multicomponent Reactions
- Multicomponent reactions utilizing pyrazole derivatives have been developed to efficiently synthesize densely functionalized compounds. These methods showcase the versatility of pyrazole derivatives in constructing complex molecules, which could be valuable in developing new pharmaceuticals (Prasanna et al., 2013).
Novel Synthetic Routes and Biological Activity
- Novel synthetic routes for pyrazole derivatives have been explored, leading to compounds with potential biological activities. These studies not only contribute to the fundamental understanding of pyrazole chemistry but also open avenues for the discovery of new therapeutics (Yakovenko et al., 2020).
Properties
IUPAC Name |
1-(1-cyclopropylethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(7-2-3-7)11-5-8(9)4-10-11/h4-7H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFXUYBPIDKIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


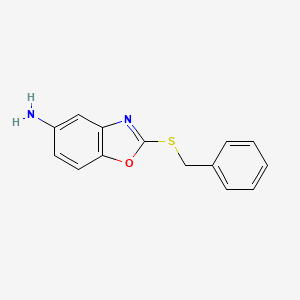

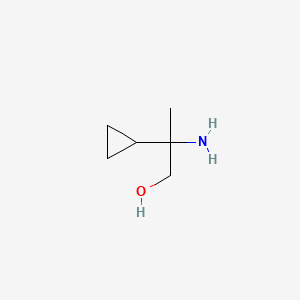
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)

![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)
![4-[1-(Benzyloxy)ethyl]aniline](/img/structure/B1526491.png)
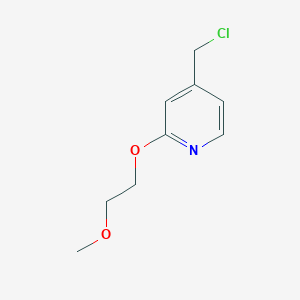

![3-[4-(1-Aminoethyl)phenyl]benzonitrile](/img/structure/B1526495.png)
![2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1526496.png)
